molecular formula C2H2Br2N4 B13023313 4,5-Dibromo-2H-1,2,3-triazol-2-amine

4,5-Dibromo-2H-1,2,3-triazol-2-amine

Cat. No.: B13023313
M. Wt: 241.87 g/mol
InChI Key: TVGNJDJZMJCLOX-UHFFFAOYSA-N
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Description

4,5-Dibromo-2H-1,2,3-triazol-2-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring and an amine group at the 2 position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2H-1,2,3-triazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of diaminomaleonitrile with bromine. This reaction proceeds under mild conditions and yields the desired triazole compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of bromine as a reagent is common, and the reaction is typically carried out in a solvent such as acetonitrile or dichloromethane.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2H-1,2,3-triazol-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

    Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium and are carried out under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles with different functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.

    Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

4,5-Dibromo-2H-1,2,3-triazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2H-1,2,3-triazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dicyano-1,2,3-triazole: Another triazole derivative with cyano groups instead of bromine atoms.

    4,5-Dibromo-1H-1,2,3-triazole: Similar structure but lacks the amine group at the 2 position.

Uniqueness

4,5-Dibromo-2H-1,2,3-triazol-2-amine is unique due to the presence of both bromine atoms and an amine group, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C2H2Br2N4

Molecular Weight

241.87 g/mol

IUPAC Name

4,5-dibromotriazol-2-amine

InChI

InChI=1S/C2H2Br2N4/c3-1-2(4)7-8(5)6-1/h5H2

InChI Key

TVGNJDJZMJCLOX-UHFFFAOYSA-N

Canonical SMILES

C1(=NN(N=C1Br)N)Br

Origin of Product

United States

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